molecular formula C22H20FN5O2 B2771022 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 941973-32-6

2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2771022
CAS RN: 941973-32-6
M. Wt: 405.433
InChI Key: MQYSFKIWEAJMSG-UHFFFAOYSA-N
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Description

2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.433. The purity is usually 95%.
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Scientific Research Applications

Novel Potential Antipsychotic Agents

A study explored the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, identifying novel potential antipsychotic agents. These compounds, including variations of pyrazole-acetamide derivatives, exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, which is a common mechanism for clinically available antipsychotic agents. This research suggests the potential for developing new antipsychotic drugs with different mechanisms of action and possibly fewer side effects (Wise et al., 1987).

Peripheral Benzodiazepine Receptor Study

Another study focused on the synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography (PET). The compounds demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors compared to central ones. This research could contribute to the development of imaging agents for neurodegenerative disorders, aiding in early diagnosis and treatment strategies (Fookes et al., 2008).

Antioxidant Activity of Coordination Complexes

Research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed significant antioxidant activity. The study highlights the importance of hydrogen bonding in the self-assembly process of these complexes and their potential as antioxidants. This insight into the antioxidant properties of coordination complexes could pave the way for the development of new antioxidant agents in pharmaceutical and biomedical applications (Chkirate et al., 2019).

Anti-Inflammatory Activity

A study on the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides reported significant anti-inflammatory activity among synthesized derivatives. This research contributes to the search for new anti-inflammatory compounds with potential therapeutic applications (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-13-4-9-19(14(2)10-13)28-21-18(11-24-28)15(3)26-27(22(21)30)12-20(29)25-17-7-5-16(23)6-8-17/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYSFKIWEAJMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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